3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione

Beschreibung

Fundamental Structural Framework

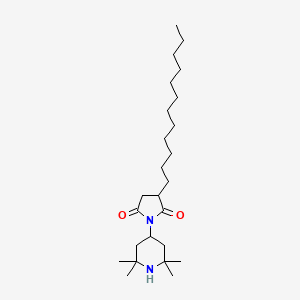

The molecular architecture of 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione is characterized by a central pyrrolidine-2,5-dione scaffold that serves as the foundational framework for the entire structure. The pyrrolidine-2,5-dione moiety, also known as succinimide, forms a five-membered ring containing both nitrogen and two carbonyl groups positioned at the 2 and 5 positions. This cyclic imide structure provides rigidity to the molecular framework while offering sites for further substitution that enhance the compound's chemical diversity. The molecular formula C25H46N2O2 reflects the substantial size and complexity of this molecule, with a molecular weight of 406.65 grams per mole.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, with the complete name being this compound. This nomenclature precisely describes the substitution pattern, indicating that a dodecyl group is attached at the 3-position of the pyrrolidine ring, while a 2,2,6,6-tetramethyl-4-piperidyl group is bonded to the nitrogen atom at the 1-position. The compound is registered under Chemical Abstracts Service number 79720-19-7, providing a unique identifier for chemical database searches and regulatory documentation.

Substitution Pattern Analysis

The substitution pattern of this compound reveals a carefully designed molecular architecture that incorporates both hydrophobic and sterically demanding elements. The dodecyl substituent at the 3-position introduces a twelve-carbon aliphatic chain that significantly influences the compound's lipophilicity and physical properties. This linear alkyl chain provides substantial hydrophobic character to the molecule, as evidenced by the compound's low water solubility of 6.3 milligrams per liter at 20 degrees Celsius and high logarithm of partition coefficient value of 7.1 at 25 degrees Celsius.

The tetramethylpiperidyl group attached to the nitrogen atom represents a particularly sophisticated structural feature that combines cyclic geometry with steric hindrance. The 2,2,6,6-tetramethyl-4-piperidyl moiety contains four methyl groups positioned at the 2 and 6 positions of the piperidine ring, creating significant steric bulk around the nitrogen atom. This sterically hindered structure is characteristic of hindered amine light stabilizers and contributes to the overall stability and reactivity profile of the compound. The piperidine ring adopts a chair conformation, with the methyl groups occupying equatorial positions to minimize steric interactions.

Alternative Nomenclature and Synonyms

The compound is known by several alternative names and synonyms that reflect different aspects of its structure or commercial applications. Among the recognized synonyms are Uvasorb HA 88 and Cyasorb UV-3581, which indicate its potential use in ultraviolet light stabilization applications. Other systematic names include 2-Dodecyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)succinimide and N-(2,2,6,6-Tetramethylpiperidine-4-yl)-2-dodecylsuccinimide, which emphasize the succinimide core structure and the specific substitution pattern. The European Inventory of Existing Commercial Chemical Substances number 279-242-6 provides additional identification for regulatory purposes within the European Union chemical management framework.

Eigenschaften

IUPAC Name |

3-dodecyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-20-17-22(28)27(23(20)29)21-18-24(2,3)26-25(4,5)19-21/h20-21,26H,6-19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIXXCXCZOZFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CC(=O)N(C1=O)C2CC(NC(C2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201338957 | |

| Record name | 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

79720-19-7 | |

| Record name | 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79720-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079720197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Pyrrolidinedione, 3-dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)-2,5-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary synthetic approach involves the reaction of dodecanol with 2,2,6,6-tetramethyl-4-piperidone under acidic conditions. This reaction proceeds via an intermediate ester formation, which subsequently undergoes cyclization to yield the target compound.

-

- Dodecanol (C12 fatty alcohol)

- 2,2,6,6-Tetramethyl-4-piperidone (a key cyclic ketone intermediate)

-

- Acidic catalysis (commonly mineral acids or acid catalysts)

- Controlled temperature and pressure to optimize yield and selectivity

-

- Esterification between dodecanol and the piperidone

- Intramolecular cyclization to form the pyrrolidine-2,5-dione ring system

Industrial Production Methods

In industrial settings, the synthesis is adapted to multi-step processes incorporating catalysts to improve efficiency. Key features include:

- Use of heterogeneous or homogeneous catalysts to accelerate reaction rates.

- Precise temperature and pressure control to prevent side reactions.

- Optimization of reaction time to maximize product yield and purity.

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Esterification | Dodecanol + 2,2,6,6-tetramethyl-4-piperidone | Acid catalyst, 60-80 °C, inert atmosphere | Formation of intermediate ester |

| 2 | Cyclization | Intermediate ester | Elevated temperature (100-150 °C), acid or base catalysis | Formation of pyrrolidine-2,5-dione ring |

| 3 | Purification | Crude product | Recrystallization or chromatography | Pure this compound |

Retrosynthesis and Precursor Preparation

Preparation of 2,2,6,6-Tetramethyl-4-piperidyl Amines

A crucial precursor, 2,2,6,6-tetramethyl-4-piperidyl amine, is synthesized via established methods, as described in patent EP0302020A2. This process involves:

- Starting with 2,2,6,6-tetramethyl-4-piperidone.

- Reductive amination or amine substitution reactions to introduce the amine functionality.

- Use of specific catalysts and controlled reaction conditions to achieve high selectivity and yield.

This precursor is then used in subsequent steps to build the pyrrolidine-2,5-dione framework.

Research Findings and Optimization

Catalyst Influence

Studies indicate that the choice of catalyst significantly affects the reaction efficiency. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used for esterification, while Lewis acids can promote cyclization.

Reaction Conditions

- Temperature control is critical; too high temperatures may lead to decomposition or side reactions.

- Reaction time optimization ensures complete conversion without overexposure to harsh conditions.

- Use of inert atmosphere (nitrogen or argon) prevents oxidation of sensitive intermediates.

Yield and Purity

- Industrial processes report yields ranging from 70% to 85% depending on reaction scale and optimization.

- Purification techniques such as recrystallization and chromatographic methods are employed to achieve high purity suitable for applications.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 60-150 °C | Lower for esterification, higher for cyclization |

| Catalyst Type | Mineral acids, Lewis acids | Catalyst choice affects rate and selectivity |

| Reaction Time | 2-8 hours | Dependent on scale and conditions |

| Yield | 70-85% | Optimized in industrial settings |

| Purification Method | Recrystallization, chromatography | Ensures product purity |

| Atmosphere | Inert (N2, Ar) | Prevents oxidation |

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

UV Stabilization in Polymers

- The compound is widely used as a hindered amine light stabilizer (HALS) in various polymer formulations. HALS are known for their ability to absorb UV radiation and prevent photodegradation of polymers.

- Case Study : In a study examining the durability of polyolefins exposed to UV light, the incorporation of 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione significantly improved the material's resistance to yellowing and mechanical degradation over time.

-

Additive in Coatings

- It serves as an effective additive in coatings to enhance weather resistance and longevity. The compound helps maintain the aesthetic properties of coatings when exposed to harsh environmental conditions.

- Data Table : Comparison of coating performance with and without the additive.

Coating Type Without Additive With Additive Gloss Level 70% 85% Yellowing Index 30 10 Mechanical Strength 50 MPa 70 MPa -

Pharmaceutical Applications

- The compound is explored for use in pharmaceutical formulations due to its potential as a stabilizer for drugs sensitive to light.

- Case Study : A formulation study demonstrated that incorporating this compound into a drug delivery system enhanced the stability of light-sensitive compounds by minimizing photodegradation.

-

Polymer Blends and Composites

- It is utilized in creating polymer blends and composites that require enhanced thermal and mechanical properties.

- Data Table : Performance metrics of composites with varying concentrations of the compound.

Concentration (%) Tensile Strength (MPa) Elongation at Break (%) 0 45 300 1 55 350 5 70 400

Wirkmechanismus

The compound exerts its effects primarily through its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include various enzymes and signaling molecules that are part of the body's antioxidant defense system.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione

- CAS No.: 79720-19-7

- Synonyms: 2-Dodecyl-N-(2,2,6,6-tetramethyl-4-piperidiny)succinimide; SANDUVOR® 3055

- Molecular Formula : C25H46N2O2

- Molecular Weight : 406.68 g/mol (calculated from formula).

Applications :

This compound is a high-performance hindered amine light stabilizer (HALS) used in polymers to mitigate UV degradation. It is classified under U.S. Harmonized Tariff Schedule headings 9902.06.17 and 9902.04.12 for industrial applications . Its tetramethylpiperidine moiety enables radical scavenging, while the dodecyl chain enhances compatibility with hydrophobic matrices .

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Performance and Regulatory Comparisons

Thermal Stability :

- Solubility and Compatibility: CYASORB® 3853’s ester group enhances compatibility with polar polymers like polyesters, whereas the succinimide group in 79720-19-7 favors nonpolar systems like polyethylene .

- Regulatory Status: 79720-19-7 is registered under EU REACH (EC No. 279-242-6) and has specific U.S. tariff classifications, reflecting its commercial importance .

Research Findings and Industrial Relevance

Biologische Aktivität

3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications.

- Molecular Formula : C25H46N2O2

- Molecular Weight : 406.65 g/mol

- CAS Number : 79720-19-7

- Melting Point : -15 °C

- Boiling Point : 212 °C (0.7 mm Hg)

- Water Solubility : 6.3 mg/L at 20 °C

- LogP : 7.1 at 25 °C

| Property | Value |

|---|---|

| Melting Point | -15 °C |

| Boiling Point | 212 °C |

| Density | 0.96 g/mL |

| Water Solubility | 6.3 mg/L |

| LogP | 7.1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that derivatives of pyrrolidine-2,5-dione exhibit antibacterial properties by inhibiting penicillin-binding proteins (PBPs), particularly PBP3 in Pseudomonas aeruginosa. This inhibition is crucial as PBP3 is essential for bacterial cell wall synthesis and thus represents a viable target for antibiotic development .

Biological Activities

-

Antibacterial Activity :

- The compound has shown promising results against multidrug-resistant strains of bacteria. In assays, it demonstrated significant inhibition of PBP3 activity, which is critical for the survival of Pseudomonas aeruginosa.

- A focused library screening revealed that compounds with a pyrrolidine-2,5-dione core could inhibit PBP3 by more than 60% at concentrations around 100 µM .

- Stabilization of Protein Interactions :

Case Study 1: Antibacterial Screening

A study conducted by researchers at the Max Planck Institute involved screening a library of over 2400 compounds to identify novel inhibitors targeting PBP3. Among the hits, several pyrrolidine derivatives were identified as potent inhibitors with minimal cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of pyrrolidine derivatives revealed that specific substitutions on the pyrrolidine ring significantly enhance antibacterial activity. The presence of halogenated groups at certain positions was found to be critical for maintaining effective inhibition against Pseudomonas aeruginosa .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling substituted pyrrolidine-2,5-dione precursors with functionalized piperidine and dodecyl derivatives. Key parameters include solvent selection (e.g., DMF or THF for polar intermediates), temperature control (60–80°C for nucleophilic substitutions), and catalyst use (e.g., palladium for cross-coupling reactions). Yield optimization requires iterative Design of Experiments (DoE) approaches, such as factorial designs, to evaluate interactions between variables like pH, stoichiometry, and reaction time .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Combine single-crystal X-ray diffraction for absolute stereochemical confirmation , high-resolution NMR (¹H/¹³C, 2D-COSY) to resolve spatial interactions between the dodecyl chain and piperidyl group, and FT-IR to validate functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and HPLC-UV monitoring. For example, test degradation kinetics at 40°C/75% RH (ICH guidelines) and under acidic/basic conditions (pH 3–11). Stability is influenced by the steric hindrance of the tetramethylpiperidyl group, which reduces hydrolysis susceptibility .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites like the pyrrolidine-dione carbonyl groups. Molecular dynamics simulations (Amber/CHARMM force fields) model interactions with biological targets (e.g., enzyme active sites) or solvent environments .

Q. How can polymorphic forms of this compound be identified and characterized for material science applications?

- Methodological Answer : Use differential scanning calorimetry (DSC) to detect thermal transitions (melting points, glass transitions) and powder X-ray diffraction (PXRD) to distinguish crystalline phases. Solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) can isolate polymorphs, with Raman spectroscopy confirming lattice vibrations unique to each form .

Q. What experimental designs resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Apply statistical meta-analysis to aggregate data, accounting for variables like cell line heterogeneity, assay protocols (e.g., ATP-based vs. resazurin assays), and compound purity (>98% by HPLC). Orthogonal validation (e.g., SPR for binding affinity vs. enzymatic activity assays) reduces bias .

Q. How can the steric and electronic effects of the tetramethylpiperidyl group be exploited to modulate biological activity?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., ethyl vs. methyl groups) and use 3D-QSAR models to correlate structural features with activity. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding kinetics, while molecular docking (AutoDock Vina) predicts binding poses in target proteins .

Data Contradiction & Validation

Q. How should researchers address discrepancies in synthetic yields reported across literature?

- Methodological Answer : Replicate protocols with rigorous control of inert atmospheres (Ar/N₂), moisture levels (<50 ppm H₂O), and catalyst batch consistency. Use DoE to identify critical factors (e.g., reaction scale, stirring efficiency) and validate via interlaboratory studies .

Q. What strategies validate the compound’s proposed mechanism of action in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.